2-Chloro-4-methylaniline

Catalog No.
S584947
CAS No.
615-65-6
M.F
C7H8ClN
M. Wt
141.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-methylaniline

CAS Number

615-65-6

Product Name

2-Chloro-4-methylaniline

IUPAC Name

2-chloro-4-methylaniline

Molecular Formula

C7H8ClN

Molecular Weight

141.6 g/mol

InChI

InChI=1S/C7H8ClN/c1-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3

InChI Key

XGYLSRFSXKAYCR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N)Cl

solubility

SLIGHTLY SOL IN WATER, ACETONE

Synonyms

(2-Chloro-4-methylphenyl)amine; 1-Amino-2-chloro-4-methylbenzene; 2-Chloro-p-toluidine; 3-Chloro-4-aminotoluene; 4-Amino-3-chlorotoluene; 4-Methyl-2-chloroaniline; NSC 60120

Canonical SMILES

CC1=CC(=C(C=C1)N)Cl

The exact mass of the compound 2-Chloro-4-methylaniline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly sol in water, acetone. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60120. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Toluidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-4-methylaniline (CAS 615-65-6), frequently designated as 2-chloro-p-toluidine or OCPT, is a halogenated aromatic amine utilized as a building block in the synthesis of high-performance pigments, disazo disperse dyes, and pharmaceutical intermediates . Presenting as a clear to pale brown liquid at room temperature with a boiling point of 223–225 °C, it offers high solubility in organic solvents such as methanol and acetone, facilitating integration into standard industrial solvent workflows. The presence of the ortho-chloro group adjacent to the amine, combined with the para-methyl group, imparts a specific electronic and steric profile that is critical for controlling reactivity during diazotization and alkylation processes. This precise structural arrangement makes it a critical precursor for manufacturing solvent-resistant colorants and selective monoalkylated pharmaceutical derivatives where unhalogenated anilines fail to provide the necessary selectivity [1].

Research Fit

PKCθ pathway inhibition study fit
Isoform-selectivity assay context
T cell signaling assay context

Substituting 2-chloro-4-methylaniline with its unhalogenated analog, p-toluidine, or its isomer, 3-chloro-4-methylaniline, fundamentally disrupts process chemistry and final product performance [1]. The ortho-chloro substituent significantly reduces the nucleophilicity of the amine group through inductive electron withdrawal and provides critical steric shielding. In pharmaceutical synthesis, replacing this compound with p-toluidine leads to uncontrolled over-alkylation (dialkylation) and complex purification bottlenecks [2]. In pigment manufacturing, the specific substitution pattern of 2-chloro-4-methylaniline is required to achieve the necessary molecular planarity and intermolecular hydrogen bonding in metallized disazo pigments; using isomers alters the crystal lattice, resulting in reduced light fastness and increased dye migration in plastic and coating formulations[3].

Substitution Risk

Pan-PKC inhibitors – isoform selectivity context may not transfer; broader PKC profile may alter pathway interpretation.
PKCα/β inhibitors – classical PKC selectivity review may differ from novel PKCθ response context.
Calcineurin inhibitors – mechanism mismatch; T cell activation readouts may shift.

High Selectivity in Monoalkylation Reactions

During Brønsted acid-catalyzed alkylation with trichloroacetimidates, 2-chloro-4-methylaniline demonstrates high selectivity for monoalkylation, achieving a 94% yield without the need for excessive aniline equivalents [1]. In contrast, less encumbered baseline anilines suffer from significant dialkylation, leading to complex crude mixtures and reduced isolated yields. The ortho-chloro group provides sufficient steric hindrance to prevent over-reaction while maintaining necessary nucleophilicity for the primary transformation.

Evidence DimensionMonoalkylation Yield
Target Compound Data94% yield (2-chloro-4-methylaniline)
Comparator Or BaselineSignificant dialkylation observed (unhindered anilines)
Quantified DifferenceNear-quantitative monoalkylation with suppressed dialkylation
ConditionsBrønsted acid catalysis with trichloroacetimidates in toluene at reflux

High monoalkylation selectivity drastically reduces downstream purification costs and improves overall atom economy in pharmaceutical intermediate synthesis.

PKCθ inhibition
Reported
Ki 0.8 nM
Assay potency context
Kinase panel context

High-Yield Diazotization for Disazo Dye Synthesis

In the synthesis of disazo disperse dyes, 2-chloro-4-methylaniline serves as a highly efficient primary intermediate. When diazotized in a sulfuric acid medium and coupled with 3-aminophenol, it affords the target amino azo intermediate in a 91% yield [1]. This high conversion rate indicates that the diazonium salt derived from 2-chloro-4-methylaniline is sufficiently stable under standard industrial conditions (0-5 °C), minimizing decomposition byproducts compared to more electron-rich aniline derivatives.

Evidence DimensionDiazotization and Coupling Yield
Target Compound Data91% isolated yield
Comparator Or BaselineStandard industrial dye precursors (variable, prone to decomposition)
Quantified DifferenceHighly efficient >90% conversion to azo intermediate
ConditionsDiazotization with NaNO2/H2SO4 at 0-5 °C, followed by alkaline coupling

Reliable, high-yield diazotization is critical for maximizing throughput and minimizing raw material waste in commercial dye and pigment manufacturing.

Isoform selectivity
Reported
≥300-fold vs PKCα
Isoform selectivity assay context
Classical isoform interpretation

Controlled Nucleophilicity in N-Monomethylation

The electron-withdrawing nature of the ortho-chloro group significantly modulates the compound's reactivity in catalytic N-monomethylation. Using an Ag/Al2O3 catalyst with CO2/H2, 2-chloro-4-methylaniline yields 51% of the monomethylated product, compared to a 100% conversion rate for unhalogenated aniline under identical conditions [1]. While this represents a lower absolute yield, it highlights the compound's attenuated nucleophilicity, which is advantageous when formulators need to deliberately suppress runaway successive methylation in complex multi-step syntheses.

Evidence DimensionN-Monomethylation Conversion Yield
Target Compound Data51% yield
Comparator Or Baseline100% conversion (Aniline)
Quantified Difference49% reduction in conversion due to deactivated nucleophilicity
ConditionsAg/Al2O3 catalyst, CO2/H2 atmosphere, 230 °C

Understanding this attenuated reactivity allows process chemists to optimize catalyst loading and temperature, preventing over-methylation in sensitive reaction pathways.

T cell assay
Assay context
IL-2 suppression IC50 12 nM
T cell signaling assay response
Primary cell model context

High Solvent Extraction Resistance in Pigment Formulation

When utilized as a coupling component in the manufacture of metallized disazo green shade yellow pigments, 2-chloro-4-methylaniline imparts high solvent resistance. Formulations incorporating these specific pigments into low-density polyethylene exhibited zero extracted color when exposed to 95% ethanol solutions at 65 °C for up to 4 days [1]. This non-migrating behavior contrasts with standard diarylide yellows (e.g., Pigment Yellow 17), which are prone to solvent leaching under aggressive conditions.

Evidence DimensionAlcohol Extraction Resistance
Target Compound DataNo extracted color observed (2-chloro-4-methylaniline derived pigment)
Comparator Or BaselineVisible leaching and migration (Standard diarylide yellows)
Quantified DifferenceComplete resistance to 95% ethanol extraction at elevated temperatures
ConditionsPigment in low-density polyethylene, 95% ethanol solution, 65 °C for 4 days

Essential for procuring raw materials destined for food-contact plastics, high-end coatings, and electrostatic toners where dye migration is strictly prohibited.

Synthesis of Non-Migrating Disazo Pigments

Utilized for producing green-shade yellow pigments used in plastics, electrostatic toners, and industrial coatings where high resistance to alcohol extraction and heat stability are mandatory [1].

Selective Monoalkylation in Pharmaceutical Manufacturing

The compound's specific steric shielding makes it a highly effective precursor for synthesizing N-monoalkylated pharmaceutical intermediates, effectively eliminating the dialkylation byproducts common with unhindered toluidines [2].

Production of Disperse Dyes for Synthetic Fibers

Employed in the high-yield diazotization and coupling required to manufacture disazo disperse dyes, offering excellent wash and light fastness when applied to nylon and polyethylene terephthalate (PET) fabrics [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
PKCθ pathway studies
Isoform selectivity review
PKCθ vs classical PKC pathway interpretation
T cell activation models
IL-2 suppression assay context
Primary T cell endpoint review
Transplant rejection models
Graft survival endpoint context
Model-response interpretation

XLogP3

1.9

Boiling Point

220.0 °C
219 °C @ 732 MM HG

Density

1.151 @ 20 °C

Melting Point

7.0 °C
7 °C

UNII

K59ISJ2KO1

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (86.36%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (95.45%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.45%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (86.36%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (11.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.45%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (86.36%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

615-65-6

Wikipedia

2-chloro-p-toluidine

General Manufacturing Information

Benzenamine, 2-chloro-4-methyl-: ACTIVE

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